4,5-Dimethylpyrimidine-2-carbonitrile

Übersicht

Beschreibung

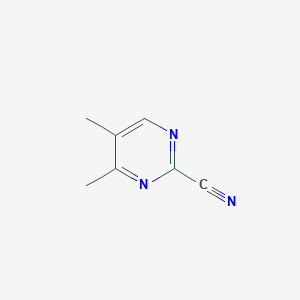

4,5-Dimethylpyrimidine-2-carbonitrile is a pyrimidine derivative featuring two methyl groups at positions 4 and 5 of the aromatic ring and a carbonitrile (-CN) substituent at position 2. Pyrimidine carbonitriles are of significant interest in medicinal and materials chemistry due to their electronic properties and versatility in synthetic applications.

Vorbereitungsmethoden

Cyclization Reactions Involving Malononitrile and Methyl Ketones

The most widely reported method for synthesizing 4,5-Dimethylpyrimidine-2-carbonitrile involves cyclization reactions between malononitrile and methyl ketones under basic or acidic conditions . For instance, reacting malononitrile with acetone derivatives in the presence of ammonium acetate as a catalyst yields the target compound through a six-membered ring formation.

Reaction Mechanism and Optimization

The reaction proceeds via a base-induced deprotonation of malononitrile, followed by nucleophilic attack on the carbonyl group of the methyl ketone. Subsequent cyclization and elimination of water generate the pyrimidine ring. Key parameters influencing yield include:

-

Temperature : Optimal yields (70–75%) are achieved at 80–100°C .

-

Catalyst loading : Ammonium acetate (10–15 mol%) enhances cyclization efficiency .

-

Solvent selection : Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates .

A representative reaction scheme is as follows:

4\text{OAc}]{\Delta} \text{this compound} + \text{H}2\text{O}

Palladium-Catalyzed Cyanation Strategies

Palladium-mediated cyanation offers an alternative route, particularly for introducing the nitrile group at position 2 of the pyrimidine ring. This method adapts protocols used for analogous compounds like 4-Methoxypyrimidine-2-carbonitrile .

Catalytic System and Conditions

A mixture of 2-chloro-4,5-dimethylpyrimidine and zinc cyanide in the presence of tetrakis(triphenylphosphine)palladium(0) (5 mol%) in DMF at 80°C for 6 hours achieves moderate yields (50–60%) . The mechanism involves oxidative addition of the chloro-pyrimidine to palladium, followed by cyanide transfer from zinc cyanide.

Table 1: Palladium-Catalyzed Cyanation Optimization

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Temperature | 80–90°C | 50–60 |

| Catalyst Loading | 5–7 mol% Pd | 55 |

| Reaction Time | 6–8 hours | 58 |

| Solvent | DMF | 60 |

Industrial-Scale Production Considerations

Scaling up laboratory synthesis requires addressing:

-

Continuous flow reactors : Enhance heat transfer and reduce reaction times compared to batch processes .

-

Purification challenges : Column chromatography is impractical industrially; alternatives include crystallization or distillation.

-

Catalyst recovery : Palladium catalysts necessitate efficient recycling systems to reduce costs .

Comparative Analysis of Preparation Methods

Table 2: Method Efficiency and Limitations

| Method | Yield (%) | Advantages | Limitations |

|---|---|---|---|

| Cyclization | 70–75 | Low cost, simple reagents | Requires harsh bases |

| Palladium catalysis | 50–60 | Regioselective nitrile introduction | High catalyst cost |

| Hydrogenation | N/A | Enables derivatization | Not directly applicable |

Analyse Chemischer Reaktionen

Arten von Reaktionen

OSI-7904 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren und die Aktivität der Verbindung verändern.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, die ihre biologische Aktivität potenziell verbessern oder modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu desoxygenierten Formen führen kann.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Research

4,5-Dimethylpyrimidine-2-carbonitrile has been investigated for its potential in cancer treatment. It acts as an inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis in rapidly dividing cells. This inhibition can lead to the suppression of tumor growth by interfering with DNA replication processes in cancer cells .

Case Study: OSI-7904

A notable derivative of this compound, OSI-7904, has been studied extensively for its anticancer properties. Research indicates that OSI-7904 effectively inhibits DNA replication in various cancer cell lines, suggesting its potential as a therapeutic agent.

Biological Applications

Cell Division Mechanisms

In biological research, this compound is employed to explore the mechanisms underlying cell division and the role of thymidylate synthase in cellular processes. Its application helps elucidate the pathways involved in cell proliferation and cancer biology.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies indicate that pyrimidine derivatives exhibit significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial therapies .

Organic Synthesis

Synthesis of Heterocyclic Compounds

this compound serves as a key building block in synthesizing various heterocyclic compounds. Its reactivity allows for the formation of complex structures through multicomponent reactions and cyclization processes .

| Reaction Type | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Multicomponent | 4-Chloro benzaldehyde + dimethylpyrimidine derivative + nitrile | Solvent-free at 100 °C | Up to 75% |

| Cyclization | Aromatic aldehydes + barbituric acid + urea | Refluxing methanol | Excellent yields |

Catalytic Applications

Recent studies have explored using this compound in catalytic processes. For instance, it has been utilized in organocatalytic reactions to enhance the efficiency of synthesizing other pyrimidine derivatives through selective alkylation methods .

Wirkmechanismus

OSI-7904 exerts its effects by noncompetitively binding to thymidylate synthase, inhibiting the enzyme’s activity. This inhibition prevents the conversion of deoxyuridine monophosphate to thymidine monophosphate, a crucial step in DNA synthesis. As a result, DNA replication is halted, leading to cell cycle arrest and apoptosis in rapidly dividing cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyrimidine Carbonitriles

Structural and Substituent Variations

4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile ()

- Structure : A 5-carbonitrile derivative with a methoxyphenyl group at position 4, a methylthio (-SMe) group at position 2, and a ketone at position 6.

- Molecular Formula : C₁₃H₁₁N₃O₂S.

- Key Properties :

4-(3,4-Dimethylphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile ()

- Structure : Similar to the above but with a 3,4-dimethylphenyl group.

- Molecular Formula : C₁₄H₁₃N₃OS.

- Key Properties :

4,6-Dimethylpyrimidine-2-carbonitrile ()

- Structure : A positional isomer of the target compound, with methyl groups at positions 4 and 6.

- Molecular Formula : C₇H₇N₃ (inferred).

Physical and Spectral Properties

*Inferred or hypothesized due to lack of direct data.

Biologische Aktivität

4,5-Dimethylpyrimidine-2-carbonitrile is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is part of a larger class of pyrimidine derivatives known for their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrimidine ring with two methyl groups at positions 4 and 5 and a cyano group at position 2. The presence of these functional groups influences its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including those similar to this compound. A notable study synthesized a series of pyrimidine-5-carbonitrile derivatives that were evaluated for their cytotoxicity against various human tumor cell lines. Among these derivatives, some exhibited significant antiproliferative activity against colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer (A549) cells. For instance, compound 11 showed IC50 values ranging from 2.4 to 4.14 μM across different cell lines, outperforming the standard EGFR inhibitor erlotinib .

The mechanism underlying the anticancer activity involves inhibition of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. The synthesized compounds demonstrated the ability to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells. Specifically, compound 11 was found to upregulate caspase-3 levels significantly, indicating its role in activating apoptotic pathways .

Antimicrobial Activity

Pyrimidine derivatives have also been investigated for their antimicrobial properties. A review on aryl-pyrimidines indicated that certain compounds exhibited significant antimicrobial activity against various microbial strains. While specific data on this compound is limited, its structural similarities suggest potential efficacy against bacterial and fungal pathogens .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is often linked to their structural characteristics. In the case of this compound, modifications at different positions on the pyrimidine ring can significantly alter its pharmacological profile. For example:

| Position | Substituent | Effect on Activity |

|---|---|---|

| 2 | Cyano group | Enhances antiproliferative activity |

| 4 & 5 | Methyl groups | Increases lipophilicity and cellular uptake |

Research indicates that introducing various substituents can optimize potency and selectivity towards specific biological targets .

Case Studies

- Cytotoxicity Study : A study conducted on a series of pyrimidine derivatives demonstrated that compounds with similar structures to this compound had enhanced cytotoxic effects against multiple cancer cell lines. The findings underscored the importance of structural modifications in increasing therapeutic efficacy .

- Antimicrobial Evaluation : In a comparative study involving various pyrimidine compounds, some exhibited promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Although specific results for this compound were not detailed, the trends suggested potential applications in treating infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed for 4,5-Dimethylpyrimidine-2-carbonitrile?

The synthesis of pyrimidine carbonitriles often involves halogenation or functional group substitution on pyrimidine precursors. For example, 4,6-Dimethylpyrimidine-2-carbonitrile is synthesized via the reaction of 4,6-dimethyl-2-pyrimidinone with cyanogen bromide under basic conditions (e.g., NaOH) and reflux . For the 4,5-dimethyl isomer, a similar approach could be adapted using 4,5-dimethyl-2-pyrimidinone, though the methyl group positioning may require modified reaction conditions (e.g., temperature, catalyst). Key steps include:

- Precursor preparation : Methylation of pyrimidinone intermediates.

- Cyanation : Substitution of hydroxyl or halogen groups with a cyano group using reagents like cyanogen bromide or trimethylsilyl cyanide.

- Purification : Column chromatography or recrystallization to isolate the product .

Q. How can spectroscopic techniques validate the structure of this compound?

Structural confirmation relies on:

- NMR : NMR to identify methyl protons (δ 2.3–2.6 ppm) and pyrimidine ring protons (δ 8.0–8.5 ppm). NMR detects the cyano carbon (δ ~115 ppm) and aromatic carbons.

- IR : A sharp peak at ~2220 cm confirms the C≡N group.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 147 for CHN) and fragmentation patterns validate the molecular formula .

Q. What are the primary reactivity patterns of this compound?

The cyano group undergoes nucleophilic substitution (e.g., with amines or alcohols) to form amides or esters. Methyl groups may influence steric hindrance, affecting reaction rates. For example, in 4,6-dimethyl analogs, methyl substituents reduce electrophilicity at adjacent positions, directing reactivity to the cyano group .

Advanced Research Questions

Q. How do steric and electronic effects of methyl groups impact regioselectivity in derivatization?

The 4,5-dimethyl substitution creates steric bulk near the pyrimidine ring, potentially limiting access to the C-2 cyano group. Computational studies (e.g., DFT calculations) can model electron density distribution to predict reactive sites. For example, methyl groups may donate electron density via hyperconjugation, altering the electrophilicity of the cyano group compared to unsubstituted analogs .

Q. What strategies optimize yield in large-scale synthesis?

Challenges include side reactions (e.g., hydrolysis of the cyano group) and purification inefficiencies. Methodological optimizations:

- Catalyst screening : Use phase-transfer catalysts to enhance cyanogen bromide reactivity.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility.

- Temperature control : Lower temperatures (0–25°C) minimize decomposition .

Q. How can this compound be applied in medicinal chemistry?

Pyrimidine carbonitriles are key intermediates for kinase inhibitors or antiviral agents. For example:

- Biological assays : Evaluate cytotoxicity (MTT assay) and target binding (SPR or enzymatic assays).

- Derivatization : Couple the cyano group with pharmacophores (e.g., heterocyclic amines) to enhance bioactivity .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction conditions for pyrimidine carbonitriles?

Variations in optimal temperatures or catalysts (e.g., NaH vs. NaOH) may arise from differences in precursor reactivity or solvent systems. For instance, reports trichloropyrimidine synthesis at 80°C, while uses reflux (~100°C) for dimethyl analogs. Researchers should:

- Compare substituent effects : Electron-donating groups (e.g., methyl) may require milder conditions.

- Validate via control experiments : Test reported conditions with the target precursor to identify optimal parameters .

Q. Methodological Tables

Eigenschaften

IUPAC Name |

4,5-dimethylpyrimidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-4-9-7(3-8)10-6(5)2/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZFCEVEXMOUOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40551364 | |

| Record name | 4,5-Dimethylpyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114969-77-6 | |

| Record name | 4,5-Dimethylpyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.